

Osimertinib Mesylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Osimertinib Mesylate	
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This technical document provides a comprehensive overview of **Osimertinib Mesylate** (formerly AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and drug development professionals, offering in-depth data on its molecular characteristics, mechanism of action, and relevant experimental protocols.

Core Molecular Data

Osimertinib Mesylate is a potent and selective inhibitor of EGFR mutations, including the T790M resistance mutation. Its fundamental molecular properties are summarized below.

Parameter	Value	Reference(s)
Molecular Formula	C29H37N7O5S	[1][2][3][4][5]
(or C28H33N7O2·CH4O3S)	[6][7]	
Molecular Weight	595.72 g/mol	[1][4][7]
CAS Number	1421373-66-1	[1][5]

Mechanism of Action and Signaling Pathway

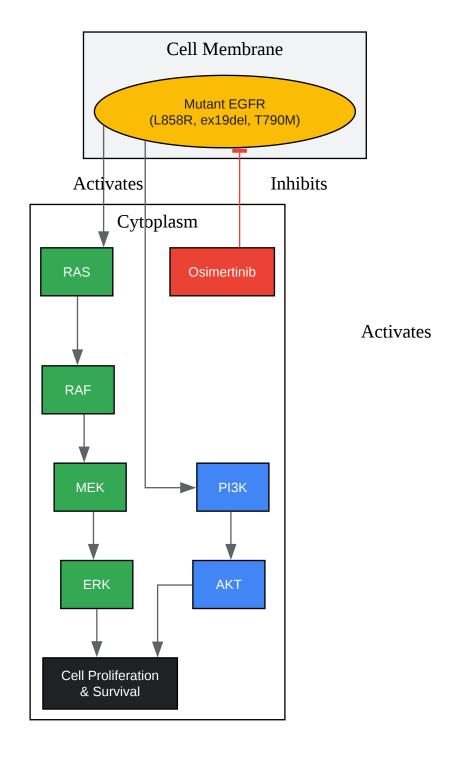






Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to a cysteine residue (C797) in the ATP-binding pocket of the receptor. This action is particularly effective against sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. By blocking the kinase activity of these mutant forms of EGFR, Osimertinib effectively inhibits downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/AKT and RAS/RAF/MAPK pathways. A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its favorable safety profile.





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Figure 1: Osimertinib's inhibition of mutant EGFR and downstream signaling pathways.

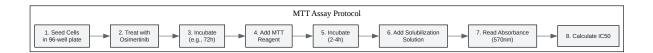
Experimental Protocols Cell Viability (MTT) Assay



A common method to assess the cytotoxic or cytostatic effects of Osimertinib on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

- Cell Seeding: Cancer cells (e.g., NCI-H1975, which harbors L858R and T790M EGFR mutations) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Osimertinib Mesylate. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified duration, typically 72 hours, to allow for the compound to exert its effects.
- MTT Addition: Following incubation, an MTT solution is added to each well, and the plates
 are incubated for an additional 2-4 hours. During this time, viable cells with active
 metabolism convert the water-soluble MTT into a purple formazan product.
- Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: The results are typically expressed as a percentage of the vehicle control, and the IC50 (the concentration of the drug that inhibits 50% of cell growth) is calculated.



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Figure 2: A generalized workflow for a cell viability MTT assay.

Pharmacokinetic and Pharmacodynamic Data

Preclinical and clinical studies have characterized the pharmacokinetic profile of Osimertinib.

Parameter	Finding	Reference(s)
Half-life	Approximately 48 hours	
Metabolism	Primarily through oxidation (CYP3A) and dealkylation.	
Active Metabolites	AZ7550 and AZ5104, which circulate at about 10% of the parent compound's concentration.	
Excretion	Primarily in feces (68%) and to a lesser extent in urine (14%).	_
IC50 (EGFR L858R/T790M)	~1 nM	-
IC50 (Wild-Type EGFR)	~480-1865 nM	-

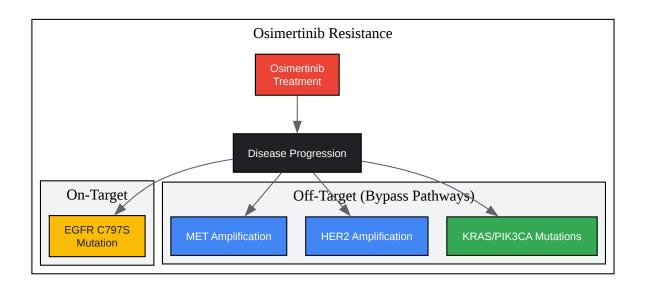
Resistance Mechanisms

Despite the efficacy of Osimertinib, acquired resistance can develop. Understanding these mechanisms is critical for the development of next-generation therapies.

Primary Resistance Mechanisms:

- On-target (EGFR-dependent): The most common on-target resistance mechanism is the
 acquisition of a tertiary mutation in the EGFR gene, C797S. This mutation alters the covalent
 binding site of Osimertinib.
- Off-target (EGFR-independent): Resistance can also arise through the activation of bypass signaling pathways that circumvent the need for EGFR signaling. These include the amplification of MET or HER2, or mutations in downstream effectors like KRAS and PIK3CA.





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Figure 3: Key mechanisms of acquired resistance to Osimertinib.

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- To cite this document: BenchChem. [Osimertinib Mesylate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560134#osimertinib-mesylate-molecular-formula-and-weight]

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